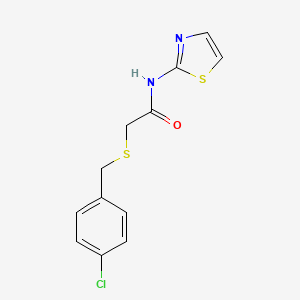![molecular formula C15H12ClN7O3 B15007230 [5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(4-chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate is a complex heterocyclic compound that incorporates multiple nitrogen and oxygen atoms within its structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds such as oxadiazoles and triazoles, which are then further reacted to form the final product .
Formation of Oxadiazole Ring: The synthesis begins with the formation of the oxadiazole ring, which involves the cyclization of a suitable precursor in the presence of a dehydrating agent.
Formation of Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction, often using hydrazine derivatives.
Coupling with Chloroaniline: The intermediate is then coupled with 4-chloroaniline under specific conditions to form the desired compound.
Esterification: Finally, the compound undergoes esterification to form the ethyl ester derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroaniline moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or various halogenating agents can be employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-[5-(4-chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Triazole Derivatives: Widely used in antifungal and anticancer therapies.
Pyrazine Derivatives: Investigated for their potential as antitumor agents
Uniqueness
Ethyl 2-[5-(4-chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H12ClN7O3 |
|---|---|
Molecular Weight |
373.75 g/mol |
IUPAC Name |
ethyl 2-[8-(4-chloroanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate |
InChI |
InChI=1S/C15H12ClN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-8(16)4-6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21) |
InChI Key |
JVKAQQFRBZAPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide](/img/structure/B15007228.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
